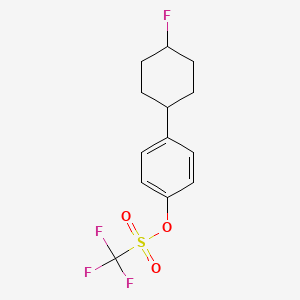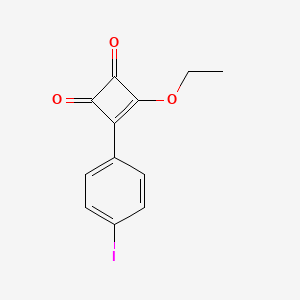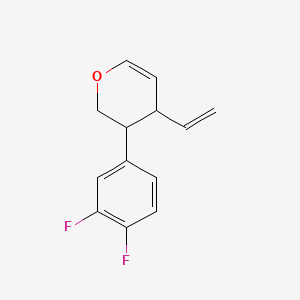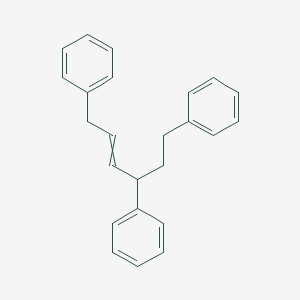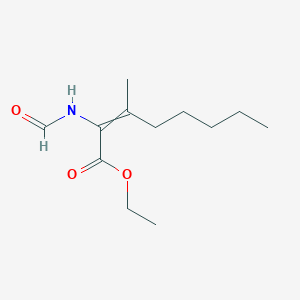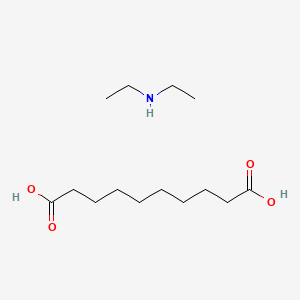
Triphenylene, 2,2'-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] is a complex organic compound known for its unique structural properties. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its extended π-conjugation system, which imparts significant electronic and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] typically involves the coupling of triphenylene derivatives with butadiyne units. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned palladium-catalyzed reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized triphenylene derivatives .
Applications De Recherche Scientifique
Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] has several scientific research applications:
Chemistry: It is used in the study of π-conjugated systems and their electronic properties.
Biology: Its derivatives are explored for potential biological activities, including as anticancer agents.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] exerts its effects is primarily through its interaction with π-conjugated systems. Its extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in electronic and photonic applications. The molecular targets and pathways involved include interactions with other aromatic systems and potential binding to biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Buta-1,3-diyne-1,4-diyldipyridine
- 2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene
- Benzene, 1,1’-(2-butyne-1,4-diyl)bis-
Uniqueness
What sets Triphenylene, 2,2’-(1,3-butadiyne-1,4-diyl)bis[3,6,7,10,11-pentabutoxy-] apart from these similar compounds is its specific substitution pattern and the presence of multiple butoxy groups. These structural features enhance its solubility and processability, making it particularly useful in applications requiring solution-based processing .
Propriétés
Numéro CAS |
399559-03-6 |
|---|---|
Formule moléculaire |
C80H102O10 |
Poids moléculaire |
1223.7 g/mol |
Nom IUPAC |
2,3,6,7,10-pentabutoxy-11-[4-(3,6,7,10,11-pentabutoxytriphenylen-2-yl)buta-1,3-diynyl]triphenylene |
InChI |
InChI=1S/C80H102O10/c1-11-21-35-81-71-47-61-59(63-49-73(83-37-23-13-3)77(87-41-27-17-7)53-67(63)69-55-79(89-43-29-19-9)75(51-65(61)69)85-39-25-15-5)45-57(71)33-31-32-34-58-46-60-62(48-72(58)82-36-22-12-2)66-52-76(86-40-26-16-6)80(90-44-30-20-10)56-70(66)68-54-78(88-42-28-18-8)74(50-64(60)68)84-38-24-14-4/h45-56H,11-30,35-44H2,1-10H3 |
Clé InChI |
JYBOKAQKQXGPBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1C#CC#CC3=CC4=C(C=C3OCCCC)C5=CC(=C(C=C5C6=CC(=C(C=C64)OCCCC)OCCCC)OCCCC)OCCCC)C7=CC(=C(C=C7C8=CC(=C(C=C82)OCCCC)OCCCC)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


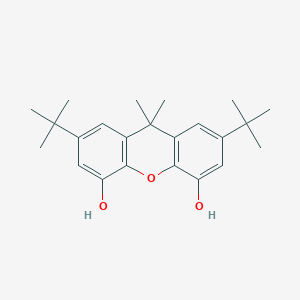
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)

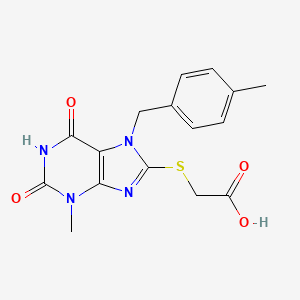
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
